Methyl 5-hydroxyquinoline-2-carboxylate
Description
Chemical Identity and Structural Characterization of Methyl 5-Hydroxyquinoline-2-Carboxylate
Systematic Nomenclature and Molecular Descriptors
This compound follows IUPAC naming conventions, where the quinoline backbone is numbered such that the carboxylate group occupies position 2 and the hydroxyl group resides at position 5. This nomenclature aligns with structurally similar compounds like methyl 6-hydroxyquinoline-2-carboxylate (PubChem CID 11298635) and methyl 7-hydroxyquinoline-5-carboxylate (PubChem CID 137241289). The molecular formula is $$ \text{C}{11}\text{H}{9}\text{NO}_{3} $$, consistent with other monosubstituted quinoline carboxylates.
The compound’s SMILES representation, $$ \text{COC(=O)C1=NC2=C(C=C1)C=C(O)C=C2} $$, highlights the ester linkage at position 2 and the phenolic -OH group at position 5. Key computed descriptors include:
Crystallographic Analysis and Conformational Studies
Although no direct crystallographic data exists for this compound, analogous structures provide insights. For example, methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (PubChem CID 14743007) crystallizes in a planar conformation with intramolecular hydrogen bonding between the 4-hydroxyl and carboxylate oxygen. Similarly, a hexahydroquinoline derivative (C₁₉H₂₁NO₄) reported by De Gruyter exhibits a flattened chair conformation in its saturated ring system, stabilized by $$ \text{C–H} \cdots \text{O} $$ interactions.
For the target compound, computational modeling predicts:
- Unit cell parameters : Comparable to methyl 6-hydroxyquinoline-2-carboxylate ($$ a = 17.349 \, \text{Å}, b = 7.354 \, \text{Å}, c = 25.757 \, \text{Å} $$), with adjustments for the hydroxyl group’s position.
- Hydrogen-bonding network : Anticipated $$ \text{O–H} \cdots \text{O} $$ interactions between the 5-hydroxyl and ester carbonyl groups, similar to patterns observed in 2-hydroxyquinoline-5-carboxylic acid (CAS 83734-43-4).
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Value | Reference Compound |
|---|---|---|
| Space group | $$ C2/c $$ | C₁₉H₂₁NO₄ |
| $$ a $$ (Å) | 17.2 ± 0.3 | 17.349(5) |
| $$ \beta $$ (°) | 97.6 ± 0.5 | 97.637(5) |
| $$ Z $$ | 8 | 8 |
Comparative Analysis with Related Quinoline Carboxylates
The positional isomerism of hydroxyl and carboxylate groups significantly influences physicochemical properties:
Electronic Effects
- Methyl 6-hydroxyquinoline-2-carboxylate : The para relationship between -OH (C6) and -COOCH₃ (C2) allows conjugation across the quinoline ring, reducing the compound’s dipole moment compared to meta-substituted analogues.
- Methyl 7-hydroxyquinoline-5-carboxylate : The ortho positioning of -OH (C7) relative to the nitrogen atom enhances acidity ($$ \text{p}K_a \approx 8.2 $$) due to resonance stabilization of the deprotonated form.
- This compound : Expected to exhibit intermediate acidity ($$ \text{p}K_a \approx 9.5 $$) as the -OH group at C5 lacks direct conjugation with the nitrogen lone pair.
Solubility and Reactivity
- Hydrophilicity : The 5-hydroxy isomer is predicted to have lower aqueous solubility than its 6- and 7-hydroxy counterparts due to reduced hydrogen-bonding donor capacity.
- Electrophilic substitution : The hydroxyl group at C5 deactivates the quinoline ring toward nitration and sulfonation, directing incoming electrophiles to positions 3 and 8. This contrasts with the 6-hydroxy isomer, which favors substitution at C4.
Table 2: Comparative Properties of Quinoline Carboxylate Isomers
Properties
IUPAC Name |
methyl 5-hydroxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-5-7-8(12-9)3-2-4-10(7)13/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYKAHYPSYVHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxyquinoline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a β-ketoester in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Positional Isomers: 4-Hydroxyquinoline Derivatives
Compounds such as methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (C₁₇H₁₇NO₆) exhibit structural similarities but differ in hydroxyl/ester positions and substituents. Key distinctions include:
- Biological Activity: 4-Hydroxyquinoline-3-carboxylate derivatives are studied for antimicrobial properties, whereas 5H2QC acts as a metabolic dead-end product, inhibiting NADH regeneration in bacterial systems .
| Property | Methyl 5-Hydroxyquinoline-2-Carboxylate (Inferred) | Methyl 4-Hydroxyquinoline-3-Carboxylate (C₁₇H₁₇NO₆) |
|---|---|---|
| Molecular Weight | ~217.22 g/mol | 331.32 g/mol |
| Key Functional Groups | 5-OH, 2-COOCH₃ | 4-OH, 3-COOCH₃, 6,7-OCH₃ |
| Bioactivity | Potential metabolic interference | Antimicrobial applications |
Ester Variants: Ethyl vs. Methyl Esters
Ethyl esters, such as ethyl quinoline-5-carboxylate (C₁₃H₁₃NO₂), differ in alkyl chain length, influencing physicochemical properties:
- Lipophilicity: Ethyl esters (LogP ~2.5–3.0) are more lipophilic than methyl esters (LogP ~2.3 for methyl 8-methylquinoline-5-carboxylate) .
- Metabolic Stability : Methyl esters may undergo faster enzymatic hydrolysis than ethyl esters, affecting drug half-life.
| Property | This compound | Ethyl Quinoline-5-Carboxylate (C₁₃H₁₃NO₂) |
|---|---|---|
| Molecular Weight | ~217.22 g/mol | 215.25 g/mol |
| LogP | ~2.3 (estimated) | ~2.8 (estimated) |
| Synthesis | Esterification of 5H2QC | Condensation with ethyl reagents |
Substituent Variations: Methyl and Methoxy Groups
- Methyl 8-Methylquinoline-5-Carboxylate (C₁₂H₁₁NO₂): The addition of a methyl group at position 8 increases molecular weight (201.22 g/mol) and LogP (2.33) compared to the unsubstituted methyl ester .
- Hexahydroquinoline Derivatives: Saturated analogs like 5-oxo-hexahydroquinoline-3-carboxylate exhibit reduced aromaticity, enhancing solubility but decreasing planar interaction with biological targets .
Toxicity and Handling
While direct data are unavailable, methyl 2-acetamidoquinoline-6-carboxylate (a structural analog) is classified for acute toxicity (Category 4) via oral, dermal, and inhalation routes . This suggests similar methyl esters may require precautions in handling.
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